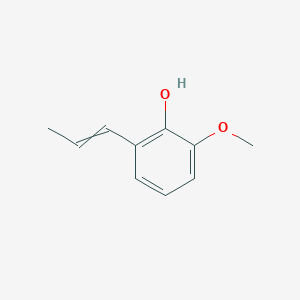
Phenol, 2-methoxy-6-(1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-6-(1-propenyl)-, also known as eugenol, is an aromatic compound that is commonly found in essential oils of various plants such as clove, cinnamon, and bay leaves. Eugenol has been extensively studied for its various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
Eugenol has been extensively studied for its various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Eugenol has also been used as a natural food preservative due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-6-(1-propenyl)- is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. Eugenol has been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of various ion channels such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
Eugenol has been found to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and analgesic effects. It has also been found to have antimicrobial properties against various bacteria and fungi. Eugenol has been shown to reduce oxidative stress and inflammation in various animal models of diseases such as diabetes and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Eugenol has several advantages for lab experiments such as its availability, low cost, and easy synthesis. It is also a natural compound, which makes it an attractive alternative to synthetic drugs. However, Phenol, 2-methoxy-6-(1-propenyl)- has some limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a strong odor, which can affect the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on Phenol, 2-methoxy-6-(1-propenyl)-. One of the main areas of research is the development of Phenol, 2-methoxy-6-(1-propenyl)--based drugs for the treatment of various diseases such as cancer and diabetes. Another area of research is the investigation of the molecular targets and mechanisms of action of Phenol, 2-methoxy-6-(1-propenyl)-. The development of new methods for the synthesis and purification of Phenol, 2-methoxy-6-(1-propenyl)- is also an area of interest. Additionally, the investigation of the potential side effects of Phenol, 2-methoxy-6-(1-propenyl)- and its toxicity profile is important for its safe use in humans.
Conclusion:
In conclusion, Phenol, 2-methoxy-6-(1-propenyl)- is a natural compound with various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects. It has potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Eugenol has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on Phenol, 2-methoxy-6-(1-propenyl)-, which can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
Eugenol can be synthesized through various methods such as the isolation from essential oils of plants or by chemical synthesis. The isolation method involves the extraction of Phenol, 2-methoxy-6-(1-propenyl)- from the plant material using solvents such as ethanol or hexane. On the other hand, the chemical synthesis method involves the reaction of Phenol, 2-methoxy-6-(1-propenyl)- precursors such as vanillin and guaiacol with various reagents such as acetic anhydride or acetyl chloride.
Eigenschaften
CAS-Nummer |
1076-55-7 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
2-methoxy-6-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-7,11H,1-2H3 |
InChI-Schlüssel |
GRZNDCXMPLQWIH-UHFFFAOYSA-N |
SMILES |
CC=CC1=C(C(=CC=C1)OC)O |
Kanonische SMILES |
CC=CC1=C(C(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229834.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229837.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
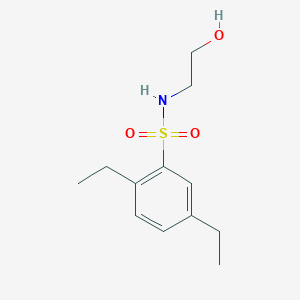
![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)

![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)
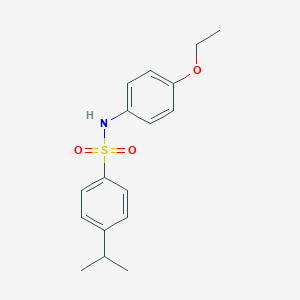
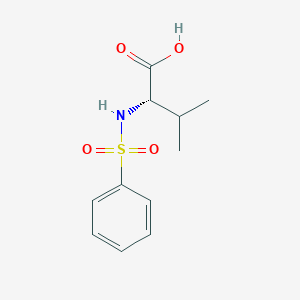
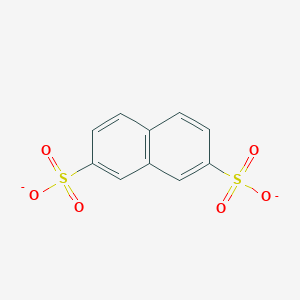
![2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate](/img/structure/B229857.png)
![Methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229864.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B229868.png)
![N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229869.png)